molecular formula C17H18ClNO4S B6413237 3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid CAS No. 1261899-70-0

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid

Cat. No.: B6413237
CAS No.: 1261899-70-0
M. Wt: 367.8 g/mol
InChI Key: XSVDGZYOCCJHMP-UHFFFAOYSA-N
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Description

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid is an organic compound that features a combination of a sulfonamide group, a tert-butyl group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with tert-butylamine to form the corresponding sulfonamide.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 4-chlorobenzoic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies investigating the interaction of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: Lacks the sulfonamide and tert-butyl groups, making it less versatile in terms of chemical reactivity and applications.

    4-t-Butylbenzenesulfonamide: Contains the sulfonamide and tert-butyl groups but lacks the chlorobenzoic acid moiety.

Uniqueness

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the sulfonamide and chlorobenzoic acid moieties allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)14-10-12(16(20)21)6-9-15(14)18/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVDGZYOCCJHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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